2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)aceticacid
Description
2-(3,4-Dihydro-2H-1-benzothiopyran-8-yl)acetic acid is a sulfur-containing heterocyclic derivative of acetic acid, characterized by a benzothiopyran ring fused to an acetic acid moiety. The benzothiopyran system introduces unique electronic and steric properties due to the sulfur atom, which distinguishes it from oxygen-containing analogs like benzopyran derivatives. Structural determination of such compounds typically employs X-ray crystallography refined using programs like SHELXL, a cornerstone in small-molecule refinement .
Properties
Molecular Formula |
C11H12O2S |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-thiochromen-8-yl)acetic acid |
InChI |
InChI=1S/C11H12O2S/c12-10(13)7-9-4-1-3-8-5-2-6-14-11(8)9/h1,3-4H,2,5-7H2,(H,12,13) |
InChI Key |
XMFJOEYVBCGNIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)CC(=O)O)SC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclocondensation of cinnamaldehyde and thiophenol in the presence of an iodine catalyst. This reaction yields the desired benzothiopyran derivative with high diastereoselectivity . Another approach involves the use of Grubbs’ catalysts for olefin metathesis and double bond migration sequences .
Industrial Production Methods
Industrial production of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or thiol.
Substitution: Formation of amides or esters.
Scientific Research Applications
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
The sulfur atom in the benzothiopyran ring significantly alters the compound’s electronic profile compared to oxygenated analogs (e.g., benzopyran-acetic acid derivatives). This contrasts with benzofuran- or benzopyran-based acetic acid derivatives, where oxygen’s higher electronegativity stabilizes the aromatic system .
Table 1: Structural and Electronic Properties of Selected Acetic Acid Derivatives
| Compound | Heteroatom | Bond Length (C–X, Å)* | Dipole Moment (D)* | Aromatic Stabilization Energy (kJ/mol)* |
|---|---|---|---|---|
| 2-(Benzothiopyran-8-yl)acetic acid | S | 1.75 | 3.2 | 85 |
| 2-(Benzopyran-8-yl)acetic acid | O | 1.43 | 4.1 | 120 |
| 2-(Benzofuran-8-yl)acetic acid | O | 1.36 | 3.8 | 130 |
*Hypothetical data inferred from general heterocyclic chemistry principles.
Crystallographic and Stereochemical Considerations
The compound’s crystallographic analysis would employ SHELXL for refinement, achieving typical R-factors below 0.05 for well-diffracting crystals . Enantiopurity assessment, critical for chiral analogs, could utilize Flack’s x parameter, which avoids false chirality-polarity indications seen in near-centrosymmetric structures . For example, a benzothiopyran derivative with a chiral center at the acetic acid linkage would require robust enantiomorph-polarity estimation to confirm absolute configuration.
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